Arbekacin sulfate is a broad-spectrum aminoglycoside antibiotic derived from dibekacin []. It exhibits activity against various Gram-positive and Gram-negative bacteria, including:
Similar to other aminoglycosides, arbekacin sulfate inhibits protein synthesis in bacteria by irreversibly binding to the 16S ribosomal subunit []. This binding disrupts the formation of the peptide bond, ultimately preventing bacterial growth and proliferation [].
Bacteria can develop resistance to arbekacin sulfate through various mechanisms, including:
Research is ongoing to understand the emergence and evolution of resistance mechanisms against arbekacin sulfate to inform strategies for its optimal clinical use.
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of arbekacin sulfate in the body. These studies are crucial for determining the appropriate dosage regimen, potential drug interactions, and potential side effects [].
Pharmacodynamic studies explore the relationship between the drug concentration and its therapeutic effect. This research helps understand the relationship between dose and efficacy and guides the development of optimal dosing strategies for various patient populations and infection types [].
Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from dibekacin, primarily used to combat infections caused by multi-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). First synthesized in 1973 by Hamao Umezawa and collaborators, arbekacin has been marketed in Japan since 1990 under the trade name Habekacin. Its chemical formula is with a molar mass of approximately 650.7 g/mol .
Arbekacin sulfate can cause nephrotoxicity (kidney damage) and ototoxicity (hearing damage) at high doses, which are common side effects of aminoglycosides []. Close monitoring of kidney function and hearing is crucial during treatment. Arbekacin sulfate is also contraindicated in individuals with known hypersensitivity to aminoglycosides [].
Arbekacin sulfate demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy includes strong activity against MRSA and other resistant strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The compound's unique structure allows it to evade inactivation by common aminoglycoside-modifying enzymes, enhancing its therapeutic potential .
The mechanism involves:
The synthesis of arbekacin involves several steps starting from dibekacin. The process typically includes:
Arbekacin sulfate is primarily used for:
Arbekacin sulfate belongs to the aminoglycoside class of antibiotics and shares similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Gentamicin | Aminoglycoside | Effective against Gram-negative bacteria but susceptible to inactivation by modifying enzymes. |
| Tobramycin | Aminoglycoside | Similar spectrum as gentamicin but often more effective against Pseudomonas aeruginosa. |
| Amikacin | Aminoglycoside | More stable against certain modifying enzymes than gentamicin but less effective than arbekacin against MRSA. |
| Kanamycin | Aminoglycoside | Effective against some resistant strains but not as broad-spectrum as arbekacin. |
Arbekacin's unique hydroxy amino-butyryl group allows it to resist inactivation by common aminoglycoside-modifying enzymes, making it particularly effective against resistant bacterial strains where other aminoglycosides fail . Its dual action of inhibiting protein synthesis while damaging bacterial membranes further distinguishes it within its class.
Arbekacin sulfate functions as a potent inhibitor of bacterial protein synthesis through its specific interaction with the bacterial ribosome [1] [2]. The compound irreversibly binds to both the 30S and 16S ribosomal subunits, effectively disrupting the essential process of protein synthesis in susceptible bacteria [3] [6]. This binding mechanism represents the primary mode of action for this semisynthetic aminoglycoside antibiotic.
The molecular basis of arbekacin's inhibitory action involves interference with multiple critical steps of the translation process [4]. Research has demonstrated that arbekacin inhibits different steps of translation at nanomolar to micromolar concentrations by imparting pleiotropic effects on ribosomal function [4] [5]. The compound primarily targets the elongation phase of translation, where it stalls elongating ribosomes in a state that is unfavorable for elongation factor G binding [4].
Arbekacin's binding to the ribosome causes significant prolongation of individual translocation steps, extending the time from approximately 50 milliseconds to at least 2 seconds [4] [5]. This dramatic time extension is inversely related to elongation factor G concentration, demonstrating the compound's ability to interfere with normal ribosomal dynamics [4]. The inhibition of translocation represents one of the most significant mechanisms by which arbekacin exerts its bacteriostatic effects [4].
The compound also severely compromises the accuracy of messenger ribonucleic acid decoding, reducing accuracy by approximately 80,000-fold [4] [5]. This massive decrease in translational fidelity leads to the incorporation of incorrect amino acids into nascent polypeptides, resulting in the production of aberrant proteins that are either nonfunctional or potentially toxic to the bacterial cell [1] [2] [6].
| Translation Step | Inhibition Constant (K_I) | Functional Impact | Mechanism |
|---|---|---|---|
| Translocation | 0.31 ± 0.05 μM | Primary bacteriostatic effect | Elongation factor G binding interference |
| Termination (Release Factor 1) | 0.63 ± 0.23 μM | Translation termination block | Release factor binding obstruction |
| Termination (Release Factor 2) | 0.48 ± 0.12 μM | Translation termination block | Release factor binding obstruction |
| Ribosome Recycling | 30.4 ± 4.1 μM | Secondary effect | Higher concentration requirement |
The structural foundation for arbekacin's ribosomal binding involves highly specific molecular interactions with key components of the 16S ribosomal ribonucleic acid and associated ribosomal proteins [1] [2] [6]. Arbekacin binds to four specific nucleotides of the 16S subunit and one amino acid of protein S12, creating a stable binding complex that interferes with normal ribosomal function [1] [6] [7].
The primary binding site for arbekacin is located in the decoding center around nucleotide 1400 in the 16S ribosomal ribonucleic acid component of the 30S subunit [1] [2] [6]. This region is critical for the interaction between the ribosome and transfer ribonucleic acid molecules during protein synthesis [1] [2]. The binding of arbekacin to this site directly interferes with the ribosome's interaction with the wobble base of transfer ribonucleic acid, fundamentally disrupting the decoding process [1] [6].
Recent high-resolution cryo-electron microscopy structural studies have revealed the molecular details of arbekacin's binding interactions [8] [31]. The 3.1 Ångström resolution structure of the arbekacin-bound ribosome containing messenger ribonucleic acid and initiator transfer ribonucleic acid shows the unique interactions of the 3-amino-2-hydroxybutyric moiety of arbekacin with ribosomal ribonucleic acid nucleobases [8] [31]. These additional interactions provide enhanced stabilization of arbekacin at the canonical aminoglycoside binding pocket and contribute significantly to its prolonged dwelling time on the ribosome [8] [31].
The structural analysis demonstrates that arbekacin's unique 3-amino-2-hydroxybutyric moiety forms additional contacts with ribosomal ribonucleic acid bases, which likely account for the compound's superior binding affinity compared to classical aminoglycosides [8] [30] [31]. This synthetic tailored anchoring motif represents a key evolutionary advancement in aminoglycoside design, leading to stronger binding affinity and enhanced therapeutic efficacy [30].
Key structural interactions include hydrogen bonding with adenine 1408 and stacking interactions with guanine 1491 [33] [35]. The interaction with adenine 1408 is particularly crucial, as this nucleotide serves as a primary recognition site for aminoglycosides [33]. The compound forms hydrogen bonds through the N1 and N2 positions of adenine 1408, which are essential for maintaining high-affinity binding [33].
| Binding Site | Interaction Type | Molecular Details | Functional Consequence |
|---|---|---|---|
| 16S ribonucleic acid nucleotide 1400 | Direct binding | Four nucleotide contacts | Disrupts transfer ribonucleic acid interaction |
| Protein S12 | Direct binding | Single amino acid contact | Stabilizes binding complex |
| 3-amino-2-hydroxybutyric moiety | Additional stabilization | Multiple ribonucleic acid base contacts | Prolonged dwelling time |
| Adenine 1408 | Hydrogen bonding | N1/N2 position interactions | Key aminoglycoside recognition |
| Guanine 1491 | Stacking interaction | β-face interaction | Ring stacking stabilization |
Arbekacin exhibits pronounced concentration-dependent bactericidal activity against susceptible bacterial strains [13] [14] [15]. The compound demonstrates rapid bactericidal effects at concentrations ranging from 0.5 to 2 times the minimum inhibitory concentration, with viable bacterial counts decreasing rapidly within short time periods following drug exposure [13] [14]. This concentration-dependent killing pattern is characteristic of aminoglycoside antibiotics and represents a key pharmacodynamic property that influences therapeutic efficacy [14] [17].
Comparative studies have demonstrated that arbekacin shows superior bactericidal activity compared to glycopeptide antibiotics such as vancomycin [13] [16]. While vancomycin exhibits only slight bactericidal activity even at concentrations up to 19 times the minimum inhibitory concentration, arbekacin achieves significant bacterial killing at much lower relative concentrations [13]. This enhanced bactericidal potency translates to improved therapeutic outcomes in clinical applications [16] [17].
The post-antibiotic effect of arbekacin represents another significant pharmacodynamic advantage [13] [16] [17]. Post-antibiotic effects refer to the continued suppression of bacterial growth following removal of the antibiotic from the culture medium [13] [16]. Arbekacin demonstrates prolonged post-antibiotic effects lasting 2.3 to 3.8 hours against methicillin-resistant Staphylococcus aureus strains, significantly longer than the 0 to 1.3 hours observed with vancomycin [13] [16].
Time-kill curve studies have provided detailed insights into the kinetics of arbekacin's bactericidal action [15] [18]. In biofilm infection models, clear dose-dependent bactericidal effects were observed at concentrations between 0.3 and 10 milligrams per kilogram, while lower concentrations of 0.1 milligrams per kilogram proved ineffective [15]. The compound induces dramatic morphological changes in bacterial biofilm structures at effective concentrations, leading to biofilm eradication and resolution of inflammation [15].
Pharmacodynamic modeling has identified key parameters that correlate with arbekacin's therapeutic efficacy [16] [17]. The ratio of maximum concentration to minimum inhibitory concentration and the area under the concentration-time curve to minimum inhibitory concentration ratio show the highest correlation with clinical outcomes [14] [16]. Studies have demonstrated that optimal efficacy is achieved when the maximum concentration to minimum inhibitory concentration ratio reaches 8 or higher [14] [17].
| Pharmacodynamic Parameter | Value/Range | Clinical Significance | Comparator Performance |
|---|---|---|---|
| Bactericidal concentration range | 0.5-2 × minimum inhibitory concentration | Rapid bacterial killing | Vancomycin: minimal effect at 19 × minimum inhibitory concentration |
| Post-antibiotic effect duration | 2.3-3.8 hours | Extended bacterial suppression | Vancomycin: 0-1.3 hours |
| Time to 99.9% kill | 2-6 hours | Rapid onset of action | Variable by strain |
| Optimal maximum concentration/minimum inhibitory concentration | ≥8 | Therapeutic efficacy predictor | Higher than other aminoglycosides |
Arbekacin was specifically designed to overcome the problem of aminoglycoside-modifying enzyme-mediated resistance that limits the effectiveness of classical aminoglycosides [19] [22] [26]. The compound's structural modifications confer protection against several major classes of aminoglycoside-modifying enzymes, representing a significant advancement in antibiotic design [22] [26] [27].
The most clinically relevant resistance mechanism for arbekacin involves the bifunctional enzyme acetyl-transferase (6')/phosphotransferase (2''), which catalyzes both 6'-N-acetylation and 2''-O-phosphorylation of aminoglycoside substrates [19] [25] [27]. However, arbekacin demonstrates variable susceptibility to this enzyme system, with resistance levels ranging from 2 to 128 micrograms per milliliter depending on specific enzyme variants and expression levels [19] [23] [25].
Novel resistance mechanisms have been identified through molecular characterization studies [19] [24]. Some methicillin-resistant Staphylococcus aureus strains exhibit enhanced arbekacin resistance through overproduction of the bifunctional aminoglycoside-modifying enzyme resulting from specific promoter mutations [19]. A 12 base pair deletion in the promoter region of the enzyme gene creates a stronger promoter, leading to enzyme overexpression and increased resistance levels [19].
Arbekacin exhibits remarkable stability against several aminoglycoside-modifying enzyme classes due to its unique structural features [21] [22] [26]. The compound's 3',4'-dideoxykanamycin B backbone protects it against adenylyltransferase (4') and phosphotransferase (3') enzymes, as these enzymes require hydroxyl groups at the 4' and 3' positions respectively for substrate recognition [22] [26]. The absence of these hydroxyl groups in arbekacin's structure renders the compound essentially immune to these common resistance enzymes [22] [26].
The 3-amino-2-hydroxybutyric moiety attached to the N1 position of the 2-deoxystreptamine ring provides additional protection against multiple aminoglycoside-modifying enzymes [22] [26] [27]. This structural modification impedes access to modification sites for acetyltransferase (3'), nucleotidyltransferase (2''), and phosphotransferase (2'') enzymes [22] [26]. The steric hindrance created by this bulky side chain represents a key design feature that contributes to arbekacin's broad-spectrum resistance to enzymatic inactivation [27].
16S ribosomal ribonucleic acid methyltransferases represent an emerging class of resistance determinants that affect arbekacin susceptibility [10] [12] [32]. These enzymes methylate specific nucleotides in the 16S ribosomal ribonucleic acid binding site, preventing aminoglycoside binding through steric hindrance and altered binding site geometry [10] [12]. Methylation at the N7 position of guanine 1405 by enzymes such as RmtA, RmtB, RmtC, and ArmA confers high-level resistance to arbekacin with minimum inhibitory concentrations exceeding 256 micrograms per milliliter [10] [12] [32].
Interestingly, acetylated products of arbekacin retain substantial antibiotic activity, unlike most other aminoglycosides where acetylation results in complete inactivation [23] [24] [27]. The 3''-N-acetylation of arbekacin by acetyltransferase (3)-X produces a metabolite that maintains antibiotic activity comparable to other acetylated arbekacin derivatives [24]. This retention of activity following enzymatic modification represents a unique characteristic that contributes to arbekacin's effectiveness against resistant bacterial strains [24] [27].
| Resistance Mechanism | Enzyme/Modification | Arbekacin Susceptibility | Protection Strategy |
|---|---|---|---|
| Acetyltransferase (6')/Phosphotransferase (2'') | 6'-acetyl/2''-phosphoryl | Variable (2-128 μg/ml) | 3-amino-2-hydroxybutyric steric hindrance |
| Phosphotransferase (3') | 3'-phosphorylation | Protected | 3',4'-dideoxy structure |
| Adenylyltransferase (4') | 4'-adenylation | Protected | Absence of 4'-hydroxyl group |
| 16S ribonucleic acid methyltransferases | Guanine 1405 N7-methylation | High-level resistance (>256 μg/ml) | No structural protection |
| Acetyltransferase (3)-X | 3''-N-acetylation | Retains activity | Active acetylated product formation |
Arbekacin sulfate is synthesized through the selective introduction of a gamma-aminohydroxybutyric acid (AHB) moiety at the N-1 position of dibekacin [2]. The synthesis involves several key steps that have been optimized for both laboratory and industrial production.
Core Synthetic Route
The fundamental synthetic pathway begins with dibekacin as the starting material, which undergoes acylation with gamma-aminohydroxybutyric acid to form the characteristic N-1 side chain that distinguishes arbekacin from its parent compound [3] [2]. This modification is crucial for the compound's enhanced resistance profile against aminoglycoside-modifying enzymes.
Reaction Conditions and Optimization
Recent advances in synthetic methodology have focused on developing efficient one-pot processes that minimize the number of synthetic steps while maintaining high yields [4] [5]. The synthesis typically involves protection of amino groups with tert-butyloxycarbonyl (Boc) groups, followed by selective acylation and subsequent deprotection under mild acidic conditions [6].
The reaction conditions have been optimized through density functional theory (DFT) calculations to evaluate the reactivity of different amino groups, enabling selective modification at the desired position [4]. Solvent polarity has been identified as a critical factor affecting the ratio of desired product to impurities, with polar aprotic solvents generally providing better selectivity [5].
Process Impurities and Purification
The synthesis from dibekacin commonly generates specific impurities including unreacted dibekacin, 3-N-gamma-aminohydroxybutyric-dibekacin, 3''-N-AHB-dibekacin, and 1,3-N,N-di-AHB-dibekacin [7] [2]. These impurities possess similar structures to arbekacin, making separation challenging. High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) and column chromatography using weakly acidic cation exchange resins have been developed for effective purification [2].
| Reaction Step | Reaction Conditions | Reagents | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| Dibekacin starting material | Room temperature, aqueous solution | Dibekacin sulfate | 100 (starting material) | 25 |
| Gamma-aminohydroxybutyric acid introduction | Coupling reagent activation, 0-5°C | Gamma-aminohydroxybutyric acid, coupling agent | 85-92 | 0-5 |
| Acylation reaction | Mild basic conditions, 25°C, 2 hours | Triethylamine, DMF | 75-85 | 25 |
| Protection of amino groups | Boc protection, organic solvent | Boc2O, organic base | 90-95 | 0-25 |
| Deprotection | Acid hydrolysis or enzymatic | TFA or HCl | 80-90 | 25-50 |
| Purification | Column chromatography or crystallization | Silica gel or resin | 70-80 | 25 |
The industrial production of arbekacin sulfate has evolved from traditional multi-step synthesis to more efficient scalable processes designed to meet commercial demand while maintaining product quality and cost-effectiveness [8].
Traditional Multi-step Synthesis
The conventional approach involves 8-12 synthetic steps with overall yields typically ranging from 45-55% [9]. This method requires multiple protection and deprotection cycles, extensive purification steps, and generates significant waste streams. While well-established, this approach has limited scalability due to its complexity and resource requirements.
One-pot Synthesis Methods
Advanced one-pot synthesis methods have been developed that reduce the number of synthetic steps to 3-5 while achieving overall yields of 60-70% [4] [5]. These methods offer significant advantages in terms of cost efficiency and environmental impact. The key innovation involves careful control of reaction conditions to achieve selective acylation without extensive protection strategies.
Continuous Flow Processes
Continuous flow synthesis represents a cutting-edge approach for arbekacin production, enabling consistent product quality and improved process control [9]. These systems operate at production rates of 1-10 kg/hour with overall yields of 55-65%, offering very high cost efficiency and reduced environmental impact compared to traditional batch processes.
Green Chemistry Approaches
Environmental considerations have driven the development of green chemistry methods that minimize solvent use, reduce waste generation, and employ more sustainable reagents [9]. These approaches typically involve 5-7 synthetic steps with yields of 50-60% and significantly reduced environmental impact.
| Production Method | Scale | Total Steps | Overall Yield (%) | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|---|
| Traditional Multi-step Synthesis | 10-100 kg batch | 8-12 | 45-55 | Medium | High |
| One-pot Synthesis | 50-500 kg batch | 3-5 | 60-70 | High | Medium |
| Continuous Flow Process | Continuous 1-10 kg/hour | 6-8 | 55-65 | Very High | Low |
| Enzymatic Synthesis | Research scale | 4-6 | 40-50 | Low | Very Low |
| Green Chemistry Approach | Pilot scale | 5-7 | 50-60 | Medium-High | Low |
Structural modifications of arbekacin sulfate have focused on enhancing antimicrobial activity while maintaining or improving resistance profiles against aminoglycoside-modifying enzymes [10] [11].
Amino Group Modifications
The introduction of amino groups at strategic positions has proven effective in creating derivatives with enhanced activity. The synthesis of 2''-amino-2''-deoxyarbekacin involves converting the 2''-hydroxyl group to an amino group, resulting in improved resistance profiles with minimum inhibitory concentrations (MICs) of 0.25-0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [11].
Positional Modifications
Regioselective modifications at the 4'' and 6'' positions have yielded promising derivatives. The 6''-amino-6''-deoxyarbekacin derivative shows significantly improved activity with MICs of 0.125-0.25 μg/mL against MRSA, representing one of the most potent modifications achieved [10]. The 4''-deoxy-4''-epiaminoarbekacin maintains activity comparable to the parent compound while offering alternative resistance mechanisms.
Enzymatic Modifications
Studies have revealed that arbekacin can undergo enzymatic modifications that paradoxically maintain or enhance activity. The 3''-N-acetylation by aminoglycoside acetyltransferases produces derivatives that retain high antibiotic activity, unlike similar modifications in other aminoglycosides [12]. This unique property stems from the steric hindrance effect of the 1-N-acyl side chain.
Deoxy Modifications
The development of 5-deoxyarbekacin and related compounds has explored the impact of hydroxyl group removal on activity and resistance profiles [11]. These modifications generally show variable activity but offer insights into structure-activity relationships that guide further derivative development.
| Modification Position | Derivative Name | Activity vs MRSA (μg/mL) | Resistance Profile | Stability |
|---|---|---|---|---|
| 2''-OH to 2''-NH2 | 2''-amino-2''-deoxyarbekacin | 0.25-0.5 | Improved | High |
| 4''-OH to 4''-NH2 | 4''-deoxy-4''-epiaminoarbekacin | 0.5-1.0 | Maintained | Medium |
| 6''-OH to 6''-NH2 | 6''-amino-6''-deoxyarbekacin | 0.125-0.25 | Significantly improved | High |
| 1-N-AHB substitution | Standard arbekacin | 0.25-0.5 | Standard | High |
| 3''-N-acetylation | 3''-N-acetylarbekacin | 0.5-1.0 | Maintained | High |
| 5-deoxy modification | 5-deoxyarbekacin | 0.5-2.0 | Variable | Medium |
The development of novel arbekacin derivatives has been driven by the need to combat emerging resistance mechanisms while expanding the spectrum of antimicrobial activity [13] [14].
Amino-Substituted Derivatives
The most advanced class of derivatives focuses on strategic amino group substitutions designed to circumvent the AAC(6')/APH(2'') bifunctional enzyme, which represents the primary resistance mechanism against arbekacin [14]. These derivatives incorporate modified amino groups at positions 2'', 4'', and 6'' to prevent enzyme recognition while maintaining ribosomal binding affinity.
Deoxy Analogs
Deoxy analogs represent a significant research focus, with modifications aimed at improving membrane permeability and biofilm penetration [13]. These compounds selectively remove hydroxyl groups to reduce molecular polarity while preserving essential structural features for antimicrobial activity. Current research has advanced to preclinical evaluation stages.
Hybrid Compounds
Hybrid compounds combine structural elements from different aminoglycoside classes to create molecules active against multiple resistance pathways simultaneously [14]. These designs incorporate features from arbekacin, gentamicin, and other aminoglycosides to achieve broad-spectrum activity against both Gram-positive and Gram-negative pathogens.
Conjugated Derivatives
Early research has explored conjugated derivatives that incorporate linker-attached functional groups designed to overcome efflux pump-mediated resistance [13]. These compounds attach targeting moieties or membrane-active groups to enhance cellular uptake and retention.
Fluorinated Analogs
Conceptual work on fluorinated arbekacin analogs aims to address ribosomal methylation-mediated resistance through enhanced binding affinity and altered physicochemical properties [14]. Fluorine incorporation is expected to increase metabolic stability and potentially enable penetration of the central nervous system.
Resistance Mechanism Targeting
Novel derivatives are specifically designed to counteract well-characterized resistance mechanisms. The development of compounds active against strains expressing multiple resistance enzymes represents a critical advancement in maintaining therapeutic efficacy against multidrug-resistant pathogens [13] [14].
| Derivative Class | Target Resistance Mechanism | Key Structural Features | Development Status | Potential Applications |
|---|---|---|---|---|
| Amino-substituted derivatives | AAC(6')/APH(2'') enzyme | Modified amino groups at 2'', 4'', 6'' | Advanced research | MDR Gram-positive infections |
| Deoxy analogs | Membrane permeability | Selective hydroxyl removal | Preclinical | Biofilm-associated infections |
| Hybrid compounds | Multiple resistance pathways | Combined structural elements | Research phase | Broad-spectrum activity |
| Conjugated derivatives | Efflux pumps | Linker-attached functional groups | Early research | Targeted delivery |
| Fluorinated analogs | Ribosomal methylation | Fluorine incorporation | Conceptual | CNS infections |